molecular formula C14H10N2O4S B2897730 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1202971-56-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2897730
CAS No.: 1202971-56-9
M. Wt: 302.3
InChI Key: QJDUQYHWJQBYIV-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H10N2O4S and its molecular weight is 302.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has delved into the synthesis and reactions of various related compounds, such as Biginelli-compounds and their derivatives, demonstrating their utility in creating a range of chemical structures for further application in medicinal chemistry and materials science. For instance, Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are structurally related to the compound of interest, providing insights into their methylation, acylation, and potential for creating diverse molecular architectures (Kappe & Roschger, 1989).

Cardiovascular Applications

Some derivatives of 1,4-dihydropyridines, which share a core structural motif with the compound , have been studied for their cardiovascular effects, particularly as vasodilators and potential antihypertensive or antianginal agents. McKenna et al. (1988) synthesized and analyzed the cardioactivity of 4-isoxazolyldihydropyridines, demonstrating their vasodilatory effects and potential therapeutic benefits (McKenna et al., 1988).

Antimicrobial and Antifungal Activities

The synthesis of novel chemical derivatives with potential antimicrobial and antifungal activities is a significant area of research. Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, including tetrahydropyrimidine derivatives, and evaluated their in vitro antifungal and antibacterial activity. This research demonstrates the potential of structurally related compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Herbicidal Activities

The exploration of compounds for herbicidal activities represents another application in scientific research. Fu-b (2014) synthesized a novel thiourea derivative showing significant inhibitory activity against specific weeds, indicating the potential of these compounds in agricultural applications (Fu-b, 2014).

Anticancer Agents

Derivatives of tetrahydropyridine and their potential as anticancer agents have been explored, highlighting the relevance of these compounds in developing novel therapeutic options for cancer treatment. Redda and Gangapuram (2007) synthesized oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activity, underscoring the significance of chemical synthesis in medicinal chemistry (Redda & Gangapuram, 2007).

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-13-4-3-9(7-15-13)14(18)19-8-10-6-11(20-16-10)12-2-1-5-21-12/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUQYHWJQBYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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